Cas no 16618-72-7 (3-Phenyl-1-indanone)

3-Phenyl-1-indanone 化学的及び物理的性質
名前と識別子
-
- 3-Phenyl-2,3-dihydro-1H-inden-1-one
- 3-PHENYL-1-INDANONE
- 3-phenyl-2,3-dihydroinden-1-one
- 2,3-Dihydro-3-phenyl-1H-inden-1-one
- Nsc 82364
- Brn 1370263
- AKOS BC-0964
- 3-Phenylindanone
- 3-phenyl-1-indanon
- 3-PHENYLINDAN-1-ONE
- TIMTEC-BB SBB008151
- 1-Indanone, 3-phenyl-
- 2,3-dihydro-3-phenyl-1h-inden-1-on
- 1H-Inden-1-one, 2,3-dihydro-3-phenyl-
- SIUOTMYWHGODQX-UHFFFAOYSA-N
- NSC82364
- PubChem15057
- MLS000691949
- WLN: L56 BVT&J DR
- HMS2629C20
- 3-phenyl-2,3-dihydr
- 16618-72-7
- AMY13690
- NCGC00246563-01
- CS-0315124
- 3-Phenyl-1-indanone, 98%
- MFCD00037722
- A810702
- InChI=1/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H
- FT-0616326
- NS00010746
- SCHEMBL181713
- (+/-)-3-Phenyl-1-indanone
- 3-phenyl-2,3-dihydro-inden-1-one
- SMR000333984
- CHEMBL1571712
- AKOS016038080
- J-010263
- I10111
- NSC-82364
- 9K-043
- DTXSID701314027
- 1H-Inden-1-one,3-dihydro-3-phenyl-
- AKOS004119419
- 1H-Indene-1-one, 2,3-dihydro-3-phenyl-
- 4-07-00-01673 (Beilstein Handbook Reference)
- (A+/-)-3-Phenyl-1-indanone
- 3-Phenyl-1-indanone
-
- MDL: MFCD00037722
- インチ: 1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2
- InChIKey: SIUOTMYWHGODQX-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H]
- BRN: 1370263
計算された属性
- せいみつぶんしりょう: 208.08900
- どういたいしつりょう: 208.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.162
- ゆうかいてん: 75-78 °C (lit.)
- ふってん: 148 °C/0.7 mmHg(lit.)
- フラッシュポイント: 142.3±20.1 °C
- 屈折率: 1.5361 (estimate)
- PSA: 17.07000
- LogP: 3.40490
- ようかいせい: 未確定
3-Phenyl-1-indanone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S22-S36/37
- RTECS番号:NK7538200
-
危険物標識:
- ちょぞうじょうけん:室温貯蔵
- リスク用語:R22
- セキュリティ用語:S22;S36/37
3-Phenyl-1-indanone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Phenyl-1-indanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58620-1g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 1g |
¥1018.0 | 2021-09-04 | ||
TRC | P399273-500mg |
3-Phenyl-1-indanone |
16618-72-7 | 500mg |
$ 80.00 | 2022-06-02 | ||
TRC | P399273-100mg |
3-Phenyl-1-indanone |
16618-72-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
Fluorochem | 222416-25g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 95% | 25g |
£345.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841740-1g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 96% | 1g |
647.00 | 2021-05-17 | |
1PlusChem | 1P001X0A-25g |
1H-Inden-1-one, 2,3-dihydro-3-phenyl- |
16618-72-7 | 25g |
$395.00 | 2025-02-19 | ||
Ambeed | A109137-25g |
3-Phenyl-2,3-dihydro-1H-inden-1-one |
16618-72-7 | 96% | 25g |
$581.0 | 2024-04-23 | |
abcr | AB126432-5g |
3-Phenyl-1-indanone, 96%; . |
16618-72-7 | 96% | 5g |
€158.20 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN619-250mg |
3-Phenyl-1-indanone |
16618-72-7 | 96% | 250mg |
342CNY | 2021-05-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 445924-1G |
3-Phenyl-1-indanone |
16618-72-7 | 98% | 1G |
¥581.37 | 2022-02-24 |
3-Phenyl-1-indanone 関連文献
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Fatima Hussein,Corentin Pigot,Francisco Romero Lairado,Marco Minissale,Eric Salomon,Thierry Angot,Frédéric Dumur,Malek Nechab,Didier Gigmes,Sylvain Clair,Luca Giovanelli New J. Chem. 2022 46 22869
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2. Novel aromatic systems. Part XI. Preparation of 1,2-dihydroxybenzocycloheptenesPhilip D. Carpenter,David J. Humphreys,George R. Proctor,Lilias G. Rees J. Chem. Soc. Perkin Trans. 1 1974 1527
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Songsoon Park,Hyeon-Kyu Lee RSC Adv. 2021 11 23161
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4. 799. Attempts to prepare new aromatic systems. Part VI. 1 : 2-5 : 6-Dibenzopentalene and derivativesWilson Baker,J. F. W. McOmie,S. D. Parfitt,D. A. M. Watkins J. Chem. Soc. 1957 4026
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A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 2017
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G. V. Boyd J. Chem. Soc. 1959 55
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M. Talavera,J. Bravo,J. Castro,S. García-Fontán,J. M. Hermida-Ramón,S. Bola?o Dalton Trans. 2014 43 17366
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Takanori Matsuda,Itaru Yuihara Chem. Commun. 2015 51 7393
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9. 570. Compounds of potential pharmacological interest. Part IV. Aryl and alkyl derivatives of 1-aminoindaneJ. A. Barltrop,R. M. Acheson,P. G. Philpott,K. E. MacPhee,J. S. Hunt J. Chem. Soc. 1956 2928
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10. NotesA. Kabesh,R. S. Nyholm,Ahmed Mustafa,Mustafa Kamal Hilmy,Marc Julia,B. C. L. Weedon,W. Davis,W. C. J. Ross,E. Clar,J. R. Holker J. Chem. Soc. 1951 3252
3-Phenyl-1-indanoneに関する追加情報
Comprehensive Guide to 3-Phenyl-1-indanone (CAS No. 16618-72-7): Properties, Applications, and Industry Insights
3-Phenyl-1-indanone (CAS No. 16618-72-7) is an organic compound belonging to the indanone family, characterized by a phenyl group attached to the third position of the indanone scaffold. This versatile intermediate has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique structural properties. The compound’s molecular formula, C15H12O, and its ketone functional group make it a valuable building block for synthesizing complex molecules. Researchers often refer to it by alternative names like 1-Indanone, 3-phenyl- or 3-Phenylindan-1-one, highlighting its relevance in chemical databases.
In recent years, the demand for 3-Phenyl-1-indanone has surged, driven by its role in developing pharmaceutical intermediates and organic light-emitting diodes (OLEDs). A trending topic in scientific forums revolves around its potential in green chemistry, where researchers explore solvent-free synthesis methods to reduce environmental impact. Searches for "CAS 16618-72-7 solubility" or "3-Phenyl-1-indanone synthesis protocol" reflect users’ focus on practical applications. Its crystalline structure and moderate melting point (∼90–92°C) further enhance its utility in crystallography studies.
The compound’s mechanism of action often ties to its aromatic ketone properties, enabling participation in Friedel-Crafts acylation and other electrophilic reactions. Industry professionals frequently inquire about "3-Phenyl-1-indanone suppliers" or "CAS 16618-72-7 price trends," underscoring its commercial viability. Notably, its derivatives exhibit fluorescence properties, making them candidates for bioimaging probes—a hotspot in nanotechnology discussions. Regulatory compliance (e.g., REACH, FDA) for its use in cosmetic additives is another searched topic, aligning with consumer safety trends.
From a synthetic perspective, 3-Phenyl-1-indanone serves as a precursor for chiral ligands in asymmetric catalysis, a field gaining traction in drug development. Laboratories often optimize its purification via column chromatography or recrystallization, with users seeking "HPLC analysis for 16618-72-7." Its stability under inert atmospheres and compatibility with Grignard reagents expand its utility in multistep organic syntheses. Environmental scientists also explore its biodegradation pathways, addressing sustainability concerns.
In material science, the compound’s π-conjugated system contributes to advancements in conductive polymers and non-linear optical materials. Patent analyses reveal growing interest in its incorporation into electronic coatings, with queries like "3-Phenylindanone thin-film deposition" trending in academic circles. Future research may focus on scaling production via continuous flow chemistry, a technique praised for efficiency. As industries prioritize high-purity intermediates, CAS 16618-72-7 remains a critical asset in innovation pipelines.
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